Lantibiotic streptin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GSRYLCTPGSCWKLVCFTTTVK |
Origin of Product |
United States |
Methodologies for Isolation and Purification
The isolation and purification of streptin from S. pyogenes M25 cells involve a multi-step process designed to extract and separate the different forms of the peptide. nih.govresearchgate.net
The initial step involves extraction from the bacterial cells using 95% acidified methanol (B129727) (pH 2). nih.govresearchgate.net This crude extract is then subjected to a series of reversed-phase chromatographic separations to purify the streptin variants. nih.govresearchgate.net High-pressure liquid chromatography (HPLC) is a key technique employed, utilizing a combination of C8 and C18 resins for effective separation. nih.gov
A typical purification protocol can be summarized as follows:
Methanol Extraction: Bacterial cells are treated with acidified methanol to extract the streptin peptides. nih.gov
Sep-Pak C18 Chromatography: The crude extract is partially purified using a Sep-Pak C18 cartridge. The active fractions are typically eluted with 80% methanol. nih.gov
Reversed-Phase HPLC: The partially purified, active fractions are further separated by HPLC. A C8 column is often used with an isocratic elution of 32% acetonitrile (B52724) to resolve the different streptin forms. nih.gov
Genetic Determinants of Lantibiotic Streptin Production
Organization of the srt Gene Cluster
The genetic determinants for streptin production are located on the chromosome of Streptococcus pyogenes within a dedicated gene cluster, designated as the srt cluster. nih.govresearchgate.netnih.gov This cluster contains the necessary genes that encode the structural peptide, as well as the enzymes required for its post-translational modification and transport. The organization of the srt gene cluster shows similarities to other type A1 lantibiotics. nih.govresearchgate.netnih.gov
The cornerstone of the srt cluster is the structural gene, srtA. nih.govresearchgate.netnih.gov This gene encodes the precursor peptide of streptin, which is a 46-amino-acid polypeptide. nih.govresearchgate.net This prepeptide consists of an N-terminal leader sequence and a C-terminal propeptide region. The propeptide region is the part of the molecule that undergoes extensive post-translational modifications to form the mature, biologically active streptin. While the srtA gene has been found in a significant number of S. pyogenes strains, not all strains that carry the gene are capable of producing active streptin. nih.govresearchgate.netnih.gov
Adjacent to the structural gene are the genes responsible for the intricate processing of the streptin prepeptide. These are srtB and srtC. nih.govresearchgate.netnih.gov The protein products of these genes are believed to function as a dehydratase (SrtB) and a cyclase (SrtC). asm.org These enzymes are crucial for the characteristic modifications of lantibiotics, which involve the dehydration of serine and threonine residues and the subsequent formation of thioether cross-links. The functionality of SrtB and SrtC is essential for the maturation of the streptin molecule.
The srt gene cluster also includes srtT, a gene implicated in the transport of the modified streptin peptide across the cell membrane. nih.govresearchgate.netnih.gov The SrtT protein is a member of the ATP-binding cassette (ABC) transporter family. asm.org These transporters utilize the energy from ATP hydrolysis to move substrates across cellular membranes. In the context of streptin biosynthesis, SrtT is responsible for the secretion of the mature lantibiotic out of the producer cell.
A notable feature of the srt gene cluster is the apparent lack of a dedicated gene encoding a streptin-specific proteinase. nih.govresearchgate.netnih.gov In many other lantibiotic biosynthetic pathways, a specific proteinase is responsible for cleaving the leader peptide from the modified propeptide, which is the final step in maturation. The absence of such a gene within the srt cluster suggests that the proteolytic processing of streptin may be carried out by a non-specific, extracellular protease produced by S. pyogenes. doi.org
Genes Associated with Transport (srtT)
Comparative Genomics of Streptin Locus with Other Lantibiotic Gene Clusters (e.g., nisin A, subtilin)
The organization of the streptin (srt) gene cluster shares significant homology with the gene clusters of other well-characterized type A1 lantibiotics, such as nisin A from Lactococcus lactis and subtilin from Bacillus subtilis. researchgate.netresearchgate.netnih.gov These clusters typically include genes for the precursor peptide (e.g., nisA for nisin, spaS for subtilin), modification enzymes (e.g., nisB and nisC), a transporter (nisT), and regulatory proteins (nisR and nisK). researchgate.net
A comparative analysis reveals both conserved features and distinct differences. Like the nisin and subtilin clusters, the streptin locus contains the core components for lantibiotic biosynthesis: a structural gene (srtA), modification genes (srtB and srtC), and a transport gene (srtT). researchgate.netresearchgate.net However, a key distinction is the absence of a dedicated protease gene (nisP in the nisin cluster) within the srt locus. researchgate.net Additionally, the arrangement and transcriptional direction of the genes within the srt cluster can differ from those of nisin and subtilin. researchgate.net
The table below provides a comparative overview of the genes in the streptin, nisin A, and subtilin gene clusters.
| Function | Streptin (srt) | Nisin A (nis) | Subtilin (spa) |
| Structural Gene | srtA | nisA | spaS |
| Modification Enzymes | srtB, srtC | nisB, nisC | spaB, spaC |
| Transporter | srtT | nisT | spaT |
| Protease | Absent | nisP | Absent |
| Regulation | srtR, srtK | nisR, nisK | spaR, spaK |
| Immunity | srtF, srtE, srtG | nisI, nisF, nisE, nisG | spaI, spaF, spaE, spaG |
Data sourced from multiple genomic and microbiological studies. researchgate.netresearchgate.net
Transcriptional Regulation of srt Genes
The expression of the srt genes is a regulated process. Studies have indicated that streptin itself can act as an autoinducer, meaning that the presence of mature streptin in the extracellular environment can trigger the upregulation of its own production. nih.govresearchgate.netnih.gov This form of regulation is common among lantibiotics and allows for a rapid, population-density-dependent increase in bacteriocin (B1578144) production, a phenomenon known as quorum sensing.
The transcriptional regulation is mediated by a two-component system, encoded by the srtR and srtK genes within the cluster. asm.org SrtK is a histidine kinase that is thought to detect the external streptin signal, leading to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator, SrtR, which in turn binds to specific promoter regions within the srt locus to activate the transcription of the biosynthetic genes. asm.org In some S. pyogenes strains, the failure to produce active streptin, despite the presence of the structural gene, has been attributed to defects in the transcriptional activation of the srtA gene. nih.govnih.govasm.org
Genetic Variability and Impact on Streptin Expression
The production of the lantibiotic streptin by Streptococcus pyogenes is not a universal trait among all strains. Significant genetic variability exists within the streptin biosynthesis gene cluster (srt), which directly impacts whether a strain can produce the active antimicrobial peptide. This variability includes the presence or absence of the structural gene itself, as well as the integrity of associated genes required for its modification and transport.
Prevalence of srtA within Streptococcus pyogenes Strains
The foundational genetic element for streptin production is the structural gene, srtA, which encodes the prepeptide. mdpi.com Studies investigating the distribution of srtA have revealed that the gene is widespread among diverse M serotypes of S. pyogenes. researchgate.netnih.gov In a notable study screening 58 different strains of S. pyogenes, each representing a unique M serotype, the srtA gene was detected in 40 of them. researchgate.netnih.govnih.govasm.org
Despite the high prevalence of the structural gene, the production of biologically active streptin is far more limited. mdpi.com Of the 40 srtA-positive strains identified, only 10 were found to actually produce and secrete the functional lantibiotic. researchgate.netnih.govnih.govasm.org This discrepancy highlights that the mere presence of the srtA gene is not sufficient to guarantee streptin expression, pointing to other critical genetic factors and regulatory mechanisms that govern its production. mdpi.comnih.gov
Table 1: Prevalence of srtA Gene and Streptin Production in S. pyogenes
| Category | Number of Strains | Percentage |
| Total S. pyogenes strains tested (representing 58 M-types) | 58 | 100% |
| Strains positive for the srtA gene | 40 | ~69% |
| srtA-positive strains producing active streptin | 10 | 25% (of srtA+ strains) |
| srtA-positive strains not producing active streptin | 30 | 75% (of srtA+ strains) |
Correlations between srt Loci Deletions and Lack of Streptin Production
The primary reason for the lack of streptin expression in many srtA-positive strains is the presence of significant deletions within the streptin gene locus. researchgate.netnih.gov Research has identified that a large, approximately 4.5-kb deletion is a common feature in non-producing strains. researchgate.netnih.govasm.org This specific deletion encompasses several crucial genes that are indispensable for the post-translational modification and transport of the streptin prepeptide. nih.govnih.gov
The genes lost in this deletion include:
srtB and srtC : These genes are believed to encode proteins responsible for the processing and modification of the initial srtA gene product. researchgate.netnih.govnih.govasm.org
srtT : This gene is putatively involved in the transport of the mature streptin peptide out of the cell. researchgate.netnih.govnih.govasm.org
A direct comparison between the streptin loci of a producing strain (S. pyogenes M25) and a non-producing, yet srtA-positive, strain (S. pyogenes SF370) clearly illustrates this genetic decay. nih.gov The SF370 strain exhibits deletions in the regions corresponding to the srtB, srtC, and srtT genes found in the functional locus of the M25 strain. nih.gov The absence of these genes renders the cell incapable of processing and exporting the prepeptide encoded by srtA, thus preventing the formation of active streptin. nih.govnih.gov
However, this large deletion is not the only cause for the failure to produce streptin. nih.gov Some srtA-positive, inhibitor-negative strains have been shown to possess an apparently intact streptin locus, suggesting that in these cases, the lack of production may be due to other factors, such as defective transcription of the srtA gene. researchgate.netnih.govnih.govasm.org
Table 2: Comparison of Streptin (srt) Loci in Expressing vs. Non-Expressing S. pyogenes Strains
| Gene | Putative Function | Status in Expressing Strains (e.g., M25) | Status in Non-Expressing Strains with Deletion (e.g., SF370) |
| srtA | Encodes streptin prepeptide | Present | Present |
| srtB | Processing/Modification | Present | Deleted |
| srtC | Processing/Modification | Present | Deleted |
| srtT | Transport | Present | Deleted |
Ribosomal Synthesis of Precursor Peptide
Like all lantipeptides, the journey of streptin biosynthesis begins at the ribosome. wikipedia.orgmdpi.com The initial product is a precursor peptide, or prepropeptide, which is translated from a messenger RNA (mRNA) template. mdpi.comrsc.org This precursor peptide is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide, also known as the propeptide region. nih.govrsc.orgcabidigitallibrary.org
The gene encoding the streptin precursor peptide is designated srtA. nih.gov The translated prepropeptide is biologically inactive. nih.gov The leader peptide sequence plays a crucial role in the maturation process, acting as a recognition signal that guides the modifying enzymes to the core peptide. nih.govfrontiersin.org It ensures that the subsequent enzymatic modifications occur specifically on the core peptide region, which will ultimately become the mature streptin molecule. nih.gov After the modifications are complete, this leader sequence is proteolytically cleaved. pnas.org
Enzymatic Dehydration of Serine and Threonine Residues
Following ribosomal synthesis, the streptin precursor peptide undergoes the first of its crucial post-translational modifications: enzymatic dehydration. rsc.orgmsu.ru This step involves the targeted removal of water from specific serine (Ser) and threonine (Thr) residues located within the core peptide region. doi.orgasm.org This transformation is catalyzed by a dedicated dehydratase enzyme. cabidigitallibrary.org
This dehydration is not a random event; the modifying enzymes select specific Ser and Thr residues for modification, a process guided by the associated leader peptide. frontiersin.org The elimination of water from these amino acid side chains introduces unsaturation, converting them into dehydroamino acids. rsc.orgmsu.ru This initial modification is a critical prerequisite for the subsequent formation of the defining structural features of lantibiotics. pnas.org
The enzymatic dehydration of serine results in the formation of 2,3-didehydroalanine (Dha). cabidigitallibrary.orgrsc.org Similarly, the dehydration of threonine yields (Z)-2,3-didehydrobutyrine (Dhb). cabidigitallibrary.orgrsc.org These unsaturated amino acids are key intermediates in the biosynthetic pathway. researchgate.net The introduction of these reactive double bonds into the peptide backbone sets the stage for the intramolecular cyclization reactions that follow. pnas.org The presence of Dha and Dhb is a hallmark of many lantipeptides, including streptin. msu.ru
Intramolecular Thioether Ring Formation
The defining structural characteristic of lantibiotics is the presence of lanthionine (B1674491) and methyllanthionine residues, which form intramolecular thioether rings. pnas.orgmsu.ru These rings are formed in the second major post-translational modification step, a cyclization reaction involving the dehydroamino acids created previously. msu.ruresearchgate.net
This process involves a stereospecific, intramolecular Michael-type addition of the thiol group from a cysteine (Cys) residue to the double bond of a Dha or Dhb residue elsewhere in the peptide chain. pnas.orgrsc.orgasm.org This reaction is catalyzed by a cyclase enzyme and results in the formation of stable thioether cross-links that significantly constrain the peptide's conformation and are crucial for its final structure and function. rsc.orgresearchgate.net
A lanthionine (Lan) bridge is formed when the sulfhydryl group of a cysteine residue performs a nucleophilic attack on a dehydroalanine (B155165) residue. cabidigitallibrary.orgnih.gov The resulting thioether linkage covalently connects the two amino acid residues, which can be represented as Ala-S-Ala. researchgate.net This creates a cyclic structure within the peptide.
In a similar fashion, a methyllanthionine (MeLan) bridge is created when a cysteine's thiol group adds to a dehydrobutyrine residue. cabidigitallibrary.orgnih.gov This forms an Abu-S-Ala linkage, where Abu represents α-aminobutyric acid. researchgate.net The formation of both Lan and MeLan rings introduces significant structural constraints. researchgate.net Research on purified streptin has confirmed the presence of two lanthionine residues and has also detected a compound that is likely methyllanthionine, indicating that all three cysteine residues predicted by the srtA gene sequence are involved in these thioether ring structures. nih.gov
| Amino Acid | Expected Residues (from srtA gene) | Detected Residues (in purified Streptin 1) |
|---|---|---|
| Aspartate/Asparagine (Asx) | 1 | 1.1 (1) |
| Glutamate/Glutamine (Glx) | 0 | 0.1 (0) |
| Serine (Ser) | 2 | 0.2 (0) |
| Glycine (Gly) | 2 | 2.1 (2) |
| Histidine (His) | 0 | 0 |
| Arginine (Arg) | 1 | 1.0 (1) |
| Threonine (Thr) | 3 | Not Determined |
| Alanine (Ala) | 0 | 0.2 (0) |
| Proline (Pro) | 1 | 1.1 (1) |
| Tyrosine (Tyr) | 1 | 1.0 (1) |
| Valine (Val) | 1 | 1.0 (1) |
| Methionine (Met) | 0 | 0 |
| Isoleucine (Ile) | 0 | 0 |
| Leucine (Leu) | 1 | 1.0 (1) |
| Phenylalanine (Phe) | 0 | 0 |
| Lysine (B10760008) (Lys) | 0 | 0 |
| Cysteine (Cys) | 3 | 0 |
| Lanthionine (Lan) | - | 2.0 (2) |
| Methyllanthionine (MeLan) | - | Detected (unquantified) |
Lanthionine (Lan) Formation
Roles of Lanthipeptide Synthetase Enzymes
The complex post-translational modifications in lantibiotic biosynthesis are orchestrated by a dedicated set of enzymes known as lanthipeptide synthetases. wikipedia.orgmdpi.com Based on their biosynthetic machinery, lanthipeptides are categorized into different classes. pnas.org Streptin is classified as a type A1 or Class I lantibiotic. nih.gov The maturation of Class I lantipeptides is carried out by two distinct, separate enzymes: a dehydratase, generically designated LanB, and a cyclase, designated LanC. pnas.orgdoi.org
The streptin gene cluster contains the genes that code for these requisite enzymes. nih.gov The LanB-like dehydratase is responsible for catalyzing the initial dehydration of specific serine and threonine residues in the precursor's core peptide to form Dha and Dhb. cabidigitallibrary.orgdoi.org Subsequently, the LanC-like cyclase catalyzes the thioether bond formation. msu.rudoi.org This enzyme facilitates the regio- and stereospecific addition of cysteine thiol groups onto the dehydroamino acid residues, ensuring the correct formation of lanthionine and methyllanthionine rings. pnas.orgnih.gov Many LanC enzymes, and the cyclase domains of other lanthipeptide synthetase classes, utilize a conserved zinc-binding motif which is believed to be essential for their catalytic function. pnas.orgdoi.org
LanB/LanC Enzyme Systems
Streptin is classified as a type A1 lantibiotic, and its biosynthesis follows the Class I modification pathway. nih.govresearchgate.net This pathway is characterized by the action of two distinct enzymes: a dehydratase (LanB) and a cyclase (LanC). nih.govbiorxiv.org
The process begins with the ribosomal synthesis of a precursor peptide, SrtA, which consists of an N-terminal leader sequence and a C-terminal core peptide region. nih.gov The leader peptide acts as a recognition signal for the modification enzymes, ensuring that only the core peptide undergoes modification.
The first modification step is dehydration, catalyzed by a LanB-type enzyme. In the streptin gene cluster, the gene srtB is believed to encode the dehydratase responsible for this function. researchgate.netnih.gov The SrtB enzyme selectively converts specific serine and threonine residues within the core peptide to 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively. rsc.org
Following dehydration, a LanC-type cyclase, encoded by the gene srtC in the streptin locus, catalyzes the formation of thioether cross-links. researchgate.netnih.gov This enzyme facilitates the intramolecular Michael-type addition of cysteine thiol groups onto the newly formed dehydroamino acids. rsc.org This reaction is stereospecific and results in the formation of the characteristic lanthionine (from Dha and Cys) and methyllanthionine (from Dhb and Cys) rings that define the mature lantibiotic's polycyclic structure. wikipedia.org The failure of some S. pyogenes strains to produce active streptin has been directly linked to deletions within their streptin loci that encompass the srtB and srtC genes, highlighting their essential role in processing. nih.gov
Table 1: Key Components of the Streptin (srt) Gene Cluster This table summarizes the identified genes and their putative functions in streptin biosynthesis.
| Gene | Putative Function | Description |
|---|---|---|
| srtA | Precursor Peptide | The structural gene encoding the streptin prepeptide. nih.gov |
| srtB | Dehydratase (LanB-like) | Catalyzes the dehydration of serine and threonine residues. researchgate.netnih.gov |
| srtC | Cyclase (LanC-like) | Catalyzes the formation of lanthionine/methyllanthionine rings. researchgate.netnih.gov |
LanM Enzyme Systems
While streptin biosynthesis relies on the separate LanB and LanC enzymes, another major pathway for lantibiotic maturation involves a single, bifunctional enzyme known as a LanM synthetase. nih.govpnas.org Lantibiotics modified by this system are categorized as Class II lantibiotics.
LanM enzymes contain two distinct catalytic domains within a single polypeptide chain. pnas.org The N-terminal domain functions as a dehydratase, while the C-terminal domain, which shares homology with LanC enzymes, acts as a cyclase. nih.gov Unlike the LanB-catalyzed dehydration, the LanM dehydratase domain utilizes a different mechanism involving phosphorylation of serine/threonine residues followed by phosphate elimination to yield dehydroresidues. pnas.org Subsequently, the C-terminal cyclase domain catalyzes the thioether ring formation in a manner similar to LanC enzymes. pnas.orgacs.org
Streptin itself is not processed by a LanM enzyme, as its gene cluster clearly points to a Class I (LanB/LanC) system. researchgate.netnih.gov The LanM system represents an alternative, more compact biosynthetic strategy that has evolved independently to produce a wide variety of other lantibiotics. pnas.org The substrate tolerance of some LanM enzymes has made them attractive targets for bioengineering efforts to create novel polycyclic peptides. acs.orgacs.org
Table 2: Comparison of Lantibiotic Biosynthesis Systems This table outlines the key differences between the Class I and Class II enzymatic systems.
| Feature | Class I System (e.g., Streptin) | Class II System |
|---|---|---|
| Modifying Enzymes | Two separate proteins: LanB (dehydratase) and LanC (cyclase). nih.gov | One bifunctional protein: LanM (dehydratase and cyclase domains). nih.gov |
| Dehydration Mechanism | Glutamylation and elimination. biorxiv.org | Phosphorylation and elimination. pnas.org |
| Example Lantibiotic | Streptin, Nisin, Epidermin. nih.govwikipedia.org | Haloduracin, Lacticin 3147. researchgate.net |
Specific Induction of Streptin Production by Exogenous Streptin
A notable feature of streptin biosynthesis is its regulation through auto-induction. The production of streptin by Streptococcus pyogenes can be specifically and significantly enhanced by the presence of low concentrations of externally supplied, mature streptin. nih.govresearchgate.net This phenomenon allows the bacterial population to coordinate the expression of the antibiotic in a density-dependent manner, a process often referred to as quorum sensing.
Research has demonstrated that both major processed forms of the peptide, streptin 1 (2,424 Da) and streptin 2 (2,821 Da), are capable of inducing the production. nih.govnih.gov When purified streptin is added to a culture of a producing strain, it triggers a signaling cascade that leads to the increased transcription of the streptin structural gene, srtA. researchgate.net This auto-induction can be visualized in plate assays where the application of purified streptin near a colony of the producer strain results in a much larger zone of inhibition against a susceptible indicator organism, confirming elevated production of the lantibiotic. researchgate.net This regulatory mechanism ensures that energy is expended on antibiotic production primarily when the cell population is dense enough for the bacteriocin to be effective.
Initial Structural Inferences and Features
Streptin is classified as a type A1 lantibiotic. nih.govresearchgate.net This classification is based on its genetic organization and the presence of characteristic post-translationally modified amino acids, such as lanthionine (B1674491) and methyllanthionine, which are formed from the dehydration of serine and threonine residues followed by the formation of thioether bridges with cysteine residues. researchgate.net
The gene cluster responsible for streptin production shows similarities to those of other type A1 lantibiotics. nih.gov However, a notable feature is the apparent absence of a dedicated proteinase gene within the cluster, which is typically responsible for cleaving the leader peptide from the pro-peptide. nih.govasm.org
Initial structural models, based on the well-characterized lantibiotic nisin, suggest possible bridging patterns for the thioether linkages in streptin. researchgate.net These bridges are crucial for the peptide's final three-dimensional structure and biological activity. The propeptide of streptin contains residues that are modified to form lanthionine (Ala-S-Ala), 3-methyllanthionine (Abu-S-Ala), didehydroalanine (Dha), and didehydrobutyrine (Dhb). researchgate.net
| Molecular Variant | Description | Molecular Mass (Da) | N-terminal Sequence |
| Streptin 1 | Fully processed, mature form | 2,424 | VGXRYL |
| Streptin 1' | Less dehydrated form of Streptin 1 | 2,442 | VGXRYL |
| Streptin 2 | N-terminally elongated form | 2,821 | TPYVGXRYL |
| Streptin 1 Intermediates | Various less-dehydrated forms | 2,494, 2,476, 2,460 | Not Determined |
| Streptin 2 Intermediates | Various less-dehydrated forms | 2,840, 2,821 | Not Determined |
Molecular Mechanisms of Action of Lantibiotic Streptin
Targeting of Bacterial Cell Wall Precursors
A crucial aspect of streptin's mechanism is its interaction with Lipid II, a vital precursor molecule in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. wikipedia.orgresearchgate.netdoi.org
Interaction with Lipid II
Streptin, like other type A lantibiotics such as nisin and mutacin, directly binds to Lipid II. wikipedia.orgbanglajol.info This interaction is a key step in its bactericidal process. Lipid II is a membrane-anchored building block, synthesized on the cytoplasmic side of the membrane and then "flipped" to the exterior for incorporation into the growing peptidoglycan layer. nih.gov By binding to Lipid II, streptin effectively interrupts this crucial pathway. wikipedia.orgresearchgate.net The specificity of this interaction is a hallmark of many lantibiotics and contributes to their potent antimicrobial activity against susceptible Gram-positive bacteria. wikipedia.org
Disruption of Bacterial Membrane Integrity
Following the initial binding to Lipid II, streptin can disrupt the physical integrity of the bacterial cytoplasmic membrane. This disruption can occur through at least two proposed mechanisms.
Pore Formation as a Mechanism
A primary mechanism for many type A lantibiotics is the formation of pores in the bacterial membrane. wikipedia.orgmdpi.comresearchgate.net After binding to Lipid II, streptin molecules are thought to oligomerize, creating transmembrane channels. kcl.ac.ukplos.org This process is facilitated by the flexible hinge region within the streptin peptide structure. nih.gov The formation of these pores leads to the leakage of essential ions and small molecules from the cytoplasm, dissipation of the membrane potential, and ultimately, cell death. mdpi.complos.org
Inhibition of Peptidoglycan Synthesis through Sequestration
A critical non-pore-forming mechanism of action for streptin and other lantibiotics is the sequestration of Lipid II. researchgate.netnih.govwarwick.ac.uk By binding to Lipid II molecules, streptin can effectively remove them from the sites of active cell wall synthesis, such as the division septum. researchgate.net This sequestration prevents the incorporation of new peptidoglycan precursors into the existing cell wall, thereby inhibiting its growth and repair. researchgate.netnih.gov This arrest of cell wall synthesis is a potent bactericidal mechanism in its own right, independent of membrane permeabilization. nih.gov The inhibition of peptidoglycan synthesis can lead to the secretion of lipids from the bacterial cell. nih.gov
Cellular and Subcellular Responses to Streptin Exposure
Bacterial cells exhibit distinct responses at the cellular and subcellular levels upon exposure to streptin. The disruption of the cell wall and membrane integrity triggers a cascade of events. The inhibition of peptidoglycan synthesis leads to observable defects in cell division and morphology. Furthermore, the stress induced by membrane damage can elicit various cellular stress responses. acs.org These responses can involve changes in gene expression and the activation of pathways aimed at mitigating the damage. acs.org At a subcellular level, the localization of proteins involved in cell division and peptidoglycan synthesis can be disrupted. nih.gov For example, the organization of the ExPortal, a microdomain involved in protein secretion in Streptococcus pyogenes, has been shown to be disrupted by compounds that interfere with peptidoglycan synthesis. nih.gov
Table 1: Research Findings on Lantibiotic Mechanisms
| Mechanism | Description | Key Findings | References |
|---|---|---|---|
| Lipid II Interaction | Direct binding of the lantibiotic to the peptidoglycan precursor Lipid II. | Streptin shows interaction with Lipid II, a common target for type A lantibiotics. | wikipedia.orgbanglajol.info |
| Pore Formation | Oligomerization of lantibiotic molecules in the bacterial membrane to form pores. | Pore formation is a potential mechanism of cell killing for streptin, facilitated by its molecular structure. | nih.govmdpi.comkcl.ac.uk |
| Peptidoglycan Synthesis Inhibition | Prevention of cell wall construction by sequestering Lipid II. | Some lantibiotics kill bacteria by removing Lipid II from cell division sites, blocking cell wall synthesis. | researchgate.netnih.gov |
| Cellular Response | Effects on bacterial cell structure and function upon lantibiotic exposure. | Inhibition of peptidoglycan synthesis can disrupt the organization of cellular microdomains like the ExPortal. | nih.gov |
Bacterial Resistance Mechanisms to Lantibiotic Streptin
General Mechanisms of Lantibiotic Resistance
Innate and acquired resistance to lantibiotics involves a range of adaptations that prevent the peptide from reaching its target or mitigate the damage it causes. nih.govuni.lu These are often general defense systems rather than mechanisms that have evolved specifically in response to lantibiotics. nih.govasm.org
One of the primary ways bacteria resist cationic lantibiotics is by altering the net charge and composition of their cell envelope. nih.gov Since many lantibiotics are positively charged, they are initially attracted to the negatively charged components of the bacterial cell wall and membrane. nih.gov By reducing this negative charge, bacteria can electrostatically repel the antimicrobial peptide, hindering its ability to interact with its target, Lipid II, and to form pores. nih.govresearchgate.net
Key alterations include:
D-alanylation of Teichoic Acids: The dltABCD operon mediates the incorporation of positively charged D-alanine residues into the teichoic acids (both lipoteichoic acids (LTA) and wall teichoic acids (WTA)) in the cell wall of Gram-positive bacteria. nih.govacs.org This modification increases the net positive charge of the cell wall, repelling cationic peptides like nisin and is a recognized mechanism in bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus species. nih.gov
Lysinylation of Phosphatidylglycerol: The MprF protein can add a lysine (B10760008) group to phosphatidylglycerol (PG), a major anionic phospholipid in the cell membrane. nih.govresearchgate.net This creates lysyl-phosphatidylglycerol (L-PG), which introduces a net positive charge into the membrane, thereby reducing the binding of cationic lantibiotics. nih.gov
Cell Wall Thickening: An increase in the thickness of the peptidoglycan layer has been observed in some resistant strains, potentially acting as a physical barrier that impedes the access of lantibiotics to the cell membrane. asm.orgresearchgate.net
Table 1: Cell Envelope Modifications Conferring Lantibiotic Resistance
| Modification | Operon/Protein | Effect on Cell Envelope | Consequence for Lantibiotic |
|---|---|---|---|
| D-alanylation of Teichoic Acids | dltABCD |
Increases positive charge of cell wall. nih.govacs.org | Electrostatic repulsion of cationic lantibiotics. nih.gov |
| Lysinylation of Phosphatidylglycerol | MprF | Increases positive charge of cell membrane. nih.gov | Reduced binding of cationic lantibiotics. nih.gov |
| Altered Phospholipid Ratio | - | Decreases net negative charge of the membrane. nih.gov | Diminished interaction with lantibiotics. nih.gov |
| Cell Wall Thickening | - | Increases physical barrier depth. researchgate.net | Impeded access to the cell membrane. asm.orgresearchgate.net |
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antimicrobial agents, out of the bacterial cell. reactgroup.orgmdpi.comwikipedia.org By reducing the intracellular concentration of an antibiotic, efflux pumps can prevent it from reaching a sufficient concentration to exert its effect. reactgroup.org Several superfamilies of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.govdovepress.com While RND pumps are prominent in Gram-negative bacteria, ABC transporters are particularly significant in Gram-positive bacteria for conferring resistance to various compounds, including some lantibiotics. nih.govfrontiersin.org For example, the ABC transporter system LanFEG is often found in lantibiotic biosynthetic gene clusters and provides self-immunity to the producing organism by expelling the lantibiotic. acs.orgnih.gov
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. asm.orgaimspress.com Bacteria within a biofilm exhibit significantly increased resistance to antibiotics, sometimes up to 1,000 times more than their free-living (planktonic) counterparts. asm.orgnih.gov Resistance within a biofilm is multifactorial and includes:
Reduced Penetration: The dense extracellular polymeric substance (EPS) matrix can act as a physical barrier, slowing or preventing the diffusion of antibiotics to the cells within the biofilm. asm.orgaimspress.com
Altered Microenvironment: The interior of a biofilm can have gradients of nutrients and oxygen, leading to metabolically inactive or slow-growing cells that are less susceptible to antibiotics which target active processes. asm.org
Persister Cells: Biofilms contain a subpopulation of dormant, highly resistant cells known as "persister cells." asm.org These cells can survive high concentrations of antibiotics and can repopulate the biofilm once the treatment is stopped.
Spores are another form of dormant, highly resistant cell state that provides protection against various environmental stresses, including antibiotics. nih.gov The resistance of spores to nisin has been documented in species like Clostridium botulinum and Bacillus subtilis, where the lantibiotic is often unable to act until the spores germinate and lose their protective outer layers. nih.govasm.org
Specific Antilantibiotic Mechanisms
Beyond general resistance, some bacteria possess highly specific mechanisms to inactivate lantibiotics. nih.govnih.gov The most well-characterized example is nisinase (NSR), a dehydropeptide-reductase produced by several bacterial species. acs.orgacs.org This enzyme specifically recognizes and cleaves the C-terminal part of nisin, rendering it inactive. acs.org While a specific enzyme analogous to nisinase for streptin has not been widely reported, the existence of such specific inactivation mechanisms highlights a potential route for evolved resistance. nih.govacs.org Another specific mechanism is "immune mimicry," where non-producing bacteria acquire immunity genes, such as the lanI immunity protein or the lanFEG efflux system, typically found in lantibiotic-producing strains. nih.govnih.gov
Role of Two-Component Regulatory Systems (TCSs) in Resistance Phenotypes
Two-component regulatory systems (TCSs) are a primary means by which bacteria sense and respond to environmental changes, including the presence of antibiotics. mdpi.comnih.govresearchgate.net A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). nih.govoup.com Upon detecting an external stimulus, the HK autophosphorylates and then transfers the phosphate (B84403) group to the RR, which in turn modulates the expression of target genes. nih.gov
Several TCSs are implicated in lantibiotic resistance by sensing cell envelope stress caused by membrane-active agents. nih.govresearchgate.net
LiaRS-like Systems: The LiaRS (LiaFSR) system is a well-studied TCS in Firmicutes that responds to cell envelope stress induced by antibiotics that interfere with the Lipid II cycle, such as vancomycin (B549263) and various lantibiotics. researchgate.net Activation of LiaRS upregulates a suite of genes that contribute to resistance, although the precise effectors vary between species.
Bce-like Systems: Bce-type TCSs are characteristically linked to an adjacent ABC transporter. researchgate.net These systems are thought to detect the presence of extracellular antimicrobial peptides, including lantibiotics, and subsequently upregulate the expression of the associated ABC transporter to efflux the antibiotic, thereby conferring resistance. researchgate.net
These regulatory systems act as crucial hubs, integrating signals of cell damage or antibiotic presence into a coordinated genetic response that enhances bacterial survival. nih.govnih.gov
Bioengineering and Synthetic Biology Approaches for Lantibiotic Streptin
Computational Design and In Silico Analysis in Lantibiotic Engineering
Computational design and in silico analysis have emerged as powerful tools in the bioengineering of lantibiotics like streptin. These approaches leverage the power of computer modeling and simulation to predict and guide the engineering of novel peptides with enhanced or altered properties. By analyzing peptide sequences and structures, researchers can make informed decisions about modifications before undertaking complex and time-consuming laboratory experiments. This is particularly valuable for lantibiotics, where post-translational modifications (PTMs) are crucial for activity.
Molecular dynamics (MD) simulations, for instance, have been employed to study the interaction of mature streptin with its targets. In one study, the bacteriocin (B1578144) streptin, identified in Lactiplantibacillus plantarum YW11, was analyzed through molecular docking and MD simulations to assess its potential as an inhibitor of pathogenic bacterial proteins. mdpi.com The simulations provided insights into the binding affinity and stability of the streptin-target complex, demonstrating the utility of in silico methods in evaluating the functional potential of existing lantibiotics. mdpi.com Such computational analyses are foundational for understanding the structure-function relationships that underpin the rational design of new variants.
Prediction of Modification Specificity
A central challenge in engineering lantibiotics is predicting how changes in the precursor peptide sequence will affect the intricate pattern of post-translational modifications. The enzymes responsible for these modifications—a dehydratase (LanB-type) and a cyclase (LanC-type) for type I lantibiotics like streptin—exhibit substrate specificity that is not yet fully understood. mdpi.comfrontiersin.org Computational tools and bioinformatic analyses are crucial for deciphering these specificities.
In silico comparison of known lantibiotic sequences has revealed general principles that govern modification. For instance, analysis of numerous lantibiotics has shown that the amino acid residues flanking the serines and threonines destined for dehydration play a significant role. mdpi.com Studies on the well-characterized nisin system, which shares a similar type I biosynthesis machinery with streptin, have demonstrated that dehydratable serines and threonines are more frequently surrounded by hydrophobic amino acids. mdpi.com Conversely, hydrophilic residues flanking these sites can hinder or prevent dehydration. This knowledge allows for the in silico prediction of how likely a given serine or threonine in a streptin precursor peptide is to be modified.
While no strict consensus sequence for modification has been defined, these statistical observations form the basis for predictive models. mdpi.com Various computational tools, though often not specifically parameterized for streptin, can be used to predict potential PTM sites based on sequence and structural features. mdpi.comnih.gov These tools often employ machine learning algorithms trained on large datasets of known PTMs to identify patterns that signal a modification site. nih.gov
| Computational Approach | Application to Lantibiotic Engineering | Relevance for Streptin |
| Sequence Alignment & Homology Modeling | Comparison of precursor peptide sequences to identify conserved motifs and predict modification patterns based on known lantibiotics (e.g., nisin). mdpi.com | Streptin is a type I lantibiotic, and its modification patterns can be hypothesized based on homology with other members of this class. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the interaction between precursor peptides and modification enzymes to understand binding and catalysis. Evaluating the structural impact of modifications on the final peptide. mdpi.com | MD simulations have been used to model the interaction of mature streptin with bacterial virulence factors. mdpi.com This approach could be extended to model the precursor's interaction with its modification enzymes. |
| Machine Learning Models (e.g., SVM, Deep Learning) | Training models on known lantibiotic PTMs to predict dehydration and cyclization sites in novel or engineered sequences. nih.gov | General PTM prediction tools can be applied, though their accuracy may be limited without specific training on lantibiotic biosynthesis data. |
| Genome Mining & Bioinformatic Databases (e.g., BAGEL, BACTIBASE) | Identifying novel lantibiotic gene clusters, including those for streptin-like peptides, by searching for conserved genes like lanC. mdpi.com | In silico screening has successfully identified novel lantibiotic producers, including those with gene clusters homologous to streptin. |
Design of Peptides with Targeted Modifications
The ultimate goal of predicting modification specificity is to enable the rational design of novel peptides with targeted modifications. By applying the principles derived from in silico analysis, researchers can engineer streptin variants with potentially improved stability, solubility, or antimicrobial activity. The design process typically involves introducing specific amino acid substitutions into the precursor peptide sequence to either encourage or prevent certain PTMs.
For example, based on the principle that hydrophobic flanking residues favor dehydration, a researcher could replace a hydrophilic amino acid next to a serine in the streptin precursor with a hydrophobic one to promote the formation of dehydroalanine (B155165). Conversely, to prevent a specific modification and perhaps increase flexibility in a certain region of the peptide, a hydrophobic residue could be substituted with a hydrophilic one.
Research on nisin has validated this approach. Novel peptides were designed with sequences predicted to either be modified or escape modification based on statistical analysis of flanking residues. mdpi.com When these peptides were expressed, the resulting modifications (or lack thereof) were in full agreement with the in silico predictions, demonstrating the feasibility of rationally designing peptides with specific dehydration patterns. mdpi.com Given the similarities in the biosynthetic pathways, these strategies are directly applicable to the engineering of streptin.
| Design Strategy | Objective | Example Application for Streptin |
| Flanking Residue Substitution | Control dehydration of specific Ser/Thr residues. | To create a dehydroalanine at a specific position, replace an adjacent hydrophilic residue with a hydrophobic one (e.g., Leucine, Isoleucine). |
| Leader Peptide Engineering | Improve recognition by modification enzymes or create hybrid lantibiotics. | Fusing the streptin leader peptide to a different propeptide to test the modification enzymes' substrate tolerance. |
| Introduction/Removal of Cysteine Residues | Alter the thioether bridge pattern to create novel ring topologies. | Strategically replacing an amino acid with cysteine to encourage the formation of a new lanthionine (B1674491) bridge with a nearby dehydroamino acid. |
| Rational Swapping of Rings | Combine structural features from different lantibiotics. | Replacing one of the ring structures of streptin with a functionally distinct ring from another lantibiotic like nisin to create a hybrid peptide with a new activity profile. |
By combining these in silico design strategies with synthetic biology approaches for expression and testing, the development of novel streptin-based compounds with tailored properties becomes an achievable goal.
Ecological and Evolutionary Significance of Lantibiotic Streptin
Role in Microbial Niche Competition and Colonization
Lantibiotic streptin, produced by bacteria like Streptococcus pyogenes, plays a crucial role in microbial niche competition and colonization. mdpi.com The production of such antimicrobial peptides is a key strategy for bacteria to establish and protect their niche, particularly in complex environments like the human gut and oral cavity. mdpi.combiorxiv.org By inhibiting the growth of competing microorganisms, streptin producers can gain a competitive edge for limited nutrients and space. biorxiv.org This is a fundamental aspect of colonization resistance, where the established microbiota prevents the invasion of pathogenic bacteria. frontiersin.org
The expression of lantibiotic determinants provides distinct advantages to the producing strain, including enhanced niche establishment and the ability to suppress competing microbes. mdpi.com For instance, in the context of the oral microbiome, Streptococcus salivarius utilizes its lantibiotic arsenal (B13267) to promote its own colonization and create a favorable environment. mdpi.com The inhibitory activity of lantibiotics like streptin is often directed against closely related bacterial species, highlighting their role in inter-strain and inter-species competition. asm.org
Table 1: Role of this compound in Microbial Dynamics
| Feature | Description | Reference |
|---|---|---|
| Niche Establishment | Production of streptin helps the producing bacteria to secure a foothold in a competitive microbial environment. | mdpi.com |
| Competitive Inhibition | Streptin inhibits the growth of other, often closely related, bacteria, reducing competition for resources. | asm.org |
| Colonization Resistance | Contributes to the overall ability of the microbiota to resist colonization by invading pathogens. | frontiersin.org |
| Self-Immunity | Producing organisms possess immunity mechanisms to avoid self-inhibition by the lantibiotic they produce. | mdpi.com |
| Microbiome Modulation | Can influence the composition and resilience of the local microbial community. | biorxiv.org |
Evolutionary Diversification of Lantibiotic Gene Clusters
The genes responsible for the production of lantibiotics, including streptin, are typically organized in gene clusters. The study of these clusters reveals a significant degree of evolutionary diversification. nih.gov Lantibiotics are categorized into different classes based on their biosynthetic machinery. pnas.org Type 1 lantibiotics, for example, are modified by two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). nih.gov
Genome mining studies have revealed that lanthipeptide biosynthetic genes are widespread across a diverse range of bacteria, indicating their ancient origins and significant role in bacterial evolution. pnas.orgnih.gov The diversity of these gene clusters is evident in the identification of numerous novel clusters in species and genera not previously known to produce lantibiotics. nih.gov This suggests a history of horizontal gene transfer, where these gene clusters have been disseminated across different bacterial lineages, contributing to their widespread distribution. oup.com The location of some lantibiotic gene clusters on mobile genetic elements like transposons and plasmids further supports the role of horizontal gene transfer in their evolution. oup.com
The evolutionary analysis of the enzymes involved in lantibiotic biosynthesis, such as the LanC-like cyclases, indicates that these enzymes have evolved independently in different bacterial phyla. pnas.org While the core function of these enzymes is conserved, their sequences have diverged over time, leading to the production of structurally and functionally diverse lantibiotics. nih.gov This diversification allows bacteria to adapt to new ecological niches and compete with a wider range of microorganisms. The constant evolution of new lantibiotic structures may also be driven by an evolutionary arms race, where bacteria continually develop novel antimicrobial compounds to overcome resistance in target species. nih.gov
Table 2: Key Features of Lantibiotic Gene Cluster Evolution
| Feature | Description | Reference |
|---|---|---|
| Widespread Distribution | Lantibiotic gene clusters are found in a wide variety of bacterial species and phyla. | nih.govnih.gov |
| Horizontal Gene Transfer | The dissemination of gene clusters is often facilitated by mobile genetic elements. | oup.com |
| Enzyme Diversification | The enzymes responsible for biosynthesis have evolved and diverged, leading to new lantibiotic structures. | pnas.org |
| Novel Cluster Discovery | Ongoing research continues to identify new and previously uncharacterized lantibiotic gene clusters. | nih.gov |
| Adaptive Evolution | The diversification of lantibiotics is likely driven by the need to adapt to new competitive pressures. | nih.gov |
Adaptive Advantages Conferred by Lantibiotic Production
The production of lantibiotics like streptin confers several significant adaptive advantages to the producing organism. The most direct advantage is the ability to inhibit the growth of competing bacteria, thereby securing access to essential resources and enhancing survival within a specific ecological niche. mdpi.com This antimicrobial activity is particularly effective against other Gram-positive bacteria. researchgate.net
Beyond direct competition, lantibiotic production can also play a role in modulating the host environment. For instance, in pathogenic bacteria like Streptococcus pyogenes, lantibiotic production has been implicated in virulence modulation. mdpi.com Conversely, in commensal species like Streptococcus salivarius, it contributes to beneficial interactions within the host's microbiome. mdpi.com
The presence of lantibiotic immunity genes provides a crucial selective advantage, not only by protecting the producer from its own bacteriocin (B1578144) but also by conferring resistance to similar lantibiotics produced by competing strains. mdpi.com This "immune mimicry" can be a powerful tool in microbial warfare. asm.org
The ability of lantibiotics to bind to lipid II, an essential precursor for bacterial cell wall synthesis, gives them a potent and specific mechanism of action. nih.govresearchgate.net This targeting of a fundamental cellular process makes the development of resistance more challenging for susceptible bacteria. The structural diversity of lantibiotics, resulting from their evolutionary diversification, provides a rich source of novel antimicrobial compounds that can be effective against antibiotic-resistant pathogens. nih.gov The continuous evolution of these peptides represents a dynamic adaptive strategy, allowing producing organisms to respond to changing environmental and competitive landscapes. nih.gov
Table 3: Adaptive Advantages of Lantibiotic Production
| Advantage | Description | Reference |
|---|---|---|
| Competitive Exclusion | Inhibits the growth of competing microbes, securing resources and niche space. | mdpi.com |
| Virulence/Commensalism Modulation | Can influence the relationship between the producing bacterium and its host. | mdpi.com |
| Enhanced Immunity | Provides protection against the producer's own and other related lantibiotics. | mdpi.comasm.org |
| Targeted Antimicrobial Action | Specifically targets essential components of the bacterial cell wall synthesis pathway. | nih.govresearchgate.net |
| Evolutionary Plasticity | The diversity of lantibiotic structures allows for adaptation to new threats and environments. | nih.govnih.gov |
Advanced Research Directions in Lantibiotic Streptin Science
Advanced Structural Elucidation Methodologies (e.g., NMR, Mass Spectrometry) for Modified Peptides
The definitive determination of the complex three-dimensional structure of modified peptides like streptin relies on a combination of high-resolution analytical techniques. jeolusa.comnumberanalytics.com The presence of post-translationally modified amino acids and characteristic thioether bridges (lanthionines) makes structural analysis a significant challenge. frontiersin.org
Mass Spectrometry (MS) is indispensable for determining the molecular weight and amino acid sequence of streptin. numberanalytics.com High-resolution mass spectrometry can confirm the elemental composition with high accuracy. jeolusa.com Tandem mass spectrometry (MS/MS) is used to fragment the peptide, providing sequence information and helping to locate modifications. A more advanced approach, Cross-Linking Mass Spectrometry (XL-MS), uses bifunctional reagents to covalently link spatially proximal amino acid residues, offering valuable distance constraints that complement NMR data and help model the architecture of peptide complexes. nih.gov
Table 1: Key Methodologies for Streptin Structural Analysis
| Methodology | Primary Information Yielded | Relevance to Streptin |
|---|---|---|
| Multidimensional NMR (e.g., COSY, NOESY) | Provides data on atomic connectivity and spatial proximity of atoms, revealing the 3D structure in solution. jeolusa.com | Essential for defining the unique thioether ring topology and overall peptide fold. |
| High-Resolution Mass Spectrometry (HR-MS) | Delivers precise molecular weight and elemental composition. jeolusa.comnumberanalytics.com | Confirms the molecular formula and the presence of post-translational modifications. |
| Tandem Mass Spectrometry (MS/MS) | Fragments the peptide to determine the amino acid sequence and locate modifications. nih.gov | Crucial for sequencing the core peptide and identifying the positions of dehydrated Ser/Thr residues. |
| Cross-Linking Mass Spectrometry (XL-MS) | Identifies spatially close residues, providing distance constraints for structural modeling. nih.gov | Useful for understanding intramolecular folding and potential intermolecular interactions. |
Comprehensive Analysis of Biosynthetic Enzyme Specificity
The biosynthesis of streptin, a class I lanthipeptide, is a multi-step process governed by a suite of specialized enzymes encoded within a biosynthetic gene cluster (BGC). pnas.org A central focus of current research is understanding the substrate specificity of these enzymes, which is key to their function and potential for bioengineering. The process requires a dehydratase and a cyclase for its maturation.
Mutational studies and in vitro reconstitution of biosynthetic pathways are common approaches to probe enzyme specificity. nih.gov These studies have revealed that the enzymes involved in lanthipeptide biosynthesis often exhibit a degree of promiscuity, meaning they can sometimes accept and process substrates other than their native ones, albeit with varying efficiency. This characteristic is a key enabler for biosynthetic engineering efforts. The biosynthesis of glycan chains, another complex biological process, similarly relies on a large number of enzymes with specific roles in synthesis and metabolism. plos.org Phylogenetic analyses suggest that the key enzymes for class I lanthipeptides, LanB (dehydratase) and LanC (cyclase), have co-evolved, indicating a highly specific and coordinated functional relationship. pnas.org
Table 2: Streptin Biosynthetic Enzymes and Specificity Research
| Enzyme Type (Putative) | Function | Area of Specificity Research |
|---|---|---|
| Dehydratase (LanB-like) | Catalyzes the dehydration of specific serine and threonine residues in the precursor peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb). | Investigating how the enzyme recognizes specific Ser/Thr residues within the leader peptide-core peptide context. |
| Cyclase (LanC-like) | Catalyzes the intramolecular Michael-type addition of cysteine thiols to Dha/Dhb, forming the characteristic lanthionine (B1674491)/methyllanthionine rings. | Determining the factors that guide the regioselectivity of ring formation to ensure the correct topology. |
| Precursor Peptide (StrA) | The ribosomally synthesized peptide containing an N-terminal leader and a C-terminal core region that undergoes modification. | Analyzing how the leader peptide sequence directs the binding and activity of the modification enzymes. pnas.org |
Novel Biosynthetic Pathway Engineering and Synthetic Route Development
The engineering of biosynthetic pathways and the development of novel synthetic routes are vibrant areas of research aimed at producing streptin and its analogs with improved properties or in higher yields. frontiersin.org Synthetic biology offers powerful tools to manipulate and redesign the genetic blueprints for lanthipeptide production. researchgate.net
One major strategy involves the engineering of the precursor peptide (LanA). By altering the amino acid sequence of the core peptide region, researchers can create novel streptin variants with different ring structures, charges, or hydrophobicities. frontiersin.org Another key approach is the heterologous expression of the streptin biosynthetic gene cluster in a well-characterized host organism, such as Escherichia coli. This can overcome limitations of the native producer and facilitate higher yields and easier purification. More recently, cell-free protein synthesis (CFPS) systems have emerged as a rapid method for producing and screening lanthipeptides without the need for living cells, accelerating the discovery and engineering cycle. frontiersin.org
Table 3: Approaches in Streptin Engineering and Synthesis
| Approach | Description | Goal |
|---|---|---|
| Precursor Peptide Engineering | Site-directed mutagenesis of the core peptide region of the strA gene. frontiersin.org | Create novel streptin analogs with altered ring topologies or new functionalities. |
| Heterologous Expression | Transferring the streptin biosynthetic gene cluster into a production host like E. coli or Streptomyces. acs.org | Improve production titers and simplify downstream processing. |
| Cell-Free Synthesis | Using cell extracts containing the necessary machinery for transcription and translation to produce streptin from its genes in vitro. frontiersin.org | Enable high-throughput synthesis and screening of streptin variants. researchgate.net |
| Route Scouting | Designing and optimizing chemical or chemoenzymatic synthesis steps to produce the peptide or its intermediates efficiently and cost-effectively. agnopharma.comchiroblock.com | Develop a scalable and economically viable production process. |
Exploration of Uncharacterized Lanthipeptides through Genome Mining
The rapid expansion of microbial genome sequencing has revealed that the genetic potential to produce lanthipeptides is widespread in bacteria and far exceeds the number of chemically characterized compounds. frontiersin.org Genome mining has become a primary engine for the discovery of novel lanthipeptides, including potential analogs of streptin. acs.org
This approach uses bioinformatics tools to scan genomic databases for sequences homologous to known lanthipeptide biosynthetic enzymes, such as LanB, LanC, or LanM. pnas.orgacs.org Once a putative BGC is identified, the associated precursor peptide gene can be analyzed to predict the structure of the final product. These predictions guide the subsequent chemical isolation or heterologous expression and characterization of the new molecule. frontiersin.org For instance, phylogenetic analysis and genome mining have identified a gene cluster in Streptococcus sanguinis that may produce a streptin analog, designated streptin B. pnas.org Cell-free biosynthesis platforms are increasingly used to rapidly synthesize and validate the products of these newly discovered gene clusters. researchgate.netresearchgate.net
Table 4: Genome Mining for Streptin-like Lanthipeptides
| Finding | Organism | Methodology | Significance |
|---|---|---|---|
| Putative Streptin B | Streptococcus sanguinis | Phylogenetic analysis of LanB and LanC enzymes followed by genome neighborhood analysis. pnas.org | Demonstrates that streptin-like structures exist in other species, expanding the family of this lanthipeptide. |
| Uncharacterized Lanthipeptides | Various Bacteria (e.g., Streptomyces) | Searching databases for LanM or LanKC enzyme homologs and analyzing associated precursor peptides. frontiersin.orgacs.org | Represents a vast, untapped resource for discovering novel bioactive compounds with potentially new therapeutic properties. |
Integration of Computational Biology and Systems Biology for Predictive Modeling
Computational and systems biology are becoming integral to lanthipeptide research, providing powerful predictive models that can guide and accelerate experimental work. nih.govnih.gov These approaches integrate diverse datasets—from genomics and proteomics to metabolomics—to build a holistic understanding of how lanthipeptides like streptin are produced and how their biosynthesis can be optimized.
At the molecular level, computational modeling can be used to predict the three-dimensional structure of streptin and its biosynthetic enzymes. Molecular docking simulations can forecast how the precursor peptide interacts with its modification enzymes, offering insights into the basis of enzyme specificity. At a systems level, metabolic models of the host organism can be constructed to predict how the expression of the streptin BGC will impact cellular resources. nih.gov These models can identify metabolic bottlenecks and suggest genetic modifications to the host that could enhance the yield of the final product, bridging the gap between gene discovery and efficient bioproduction. ornl.govi2sysbio.es
Table 5: Computational and Systems Biology in Streptin Research
| Field | Application | Predictive Goal for Streptin |
|---|---|---|
| Computational Biology / Bioinformatics | Genome mining for BGCs; phylogenetic analysis of enzymes. pnas.orgnih.gov | Identify new streptin-like gene clusters and predict the structures of uncharacterized lanthipeptides. |
| Molecular Modeling | Protein structure prediction (e.g., AlphaFold); molecular docking simulations. | Predict the 3D structure of streptin and model the interactions between the StrA precursor and its modifying enzymes. |
| Systems Biology | Flux balance analysis; integration of multi-omics data (genomics, transcriptomics). nih.gov | Model the metabolic impact of streptin production on a host organism and predict strategies to optimize yield. |
Q & A
Basic: What experimental methodologies are used to purify and characterize streptin, and how do they ensure structural fidelity?
Streptin, a type A1 lantibiotic produced by Streptococcus pyogenes, is typically purified using multi-step chromatography (e.g., ion-exchange and reversed-phase HPLC) followed by mass spectrometry (MS) for molecular weight validation . Structural characterization employs nuclear magnetic resonance (NMR) to resolve thioether bridges and dehydrated residues, as demonstrated in analogous lantibiotics like microbisporicin . Methodological rigor requires activity assays (e.g., agar diffusion) to confirm bioactivity post-purification, ensuring functional integrity .
Advanced: How can researchers resolve contradictions in gene cluster annotations for streptin biosynthesis?
Discrepancies in gene cluster boundaries (e.g., streptin vs. streptolysin S-associated regions) necessitate comparative genomics and in silico tools like antiSMASH for biosynthetic gene cluster (BGC) prediction . For example, Karaya et al. (2001) identified a streptin-linked cluster via PCR amplification of conserved LanM enzymes and homology modeling against validated lantibiotic systems . Functional validation through heterologous expression in Lactococcus models can clarify ambiguous gene roles .
Basic: What growth conditions optimize streptin production in Streptococcus pyogenes?
Optimal production involves aerobic cultivation in Todd-Hewitt broth supplemented with 0.2% sucrose, as carbon source availability directly influences lantibiotic yield . pH monitoring (5.5–6.5) and early-stationary-phase harvesting are critical, as streptin biosynthesis is growth-phase-dependent . BLIS (bacteriocin-like inhibitory substance) assays quantify activity under varying conditions .
Advanced: What structural biology techniques elucidate streptin’s mode of action against Gram-positive pathogens?
High-resolution techniques like X-ray crystallography or cryo-EM are preferred for resolving streptin’s interaction with lipid II, a key bacterial cell wall precursor. Comparative studies with nisin (a well-characterized lantibiotic) guide mutagenesis experiments to map residues critical for target binding . Synchrotron radiation-assisted spectroscopy may further reveal metal-ion coordination in antimicrobial activity .
Basic: How do researchers detect streptin production in mixed microbial communities?
PCR amplification of conserved srtA (streptin precursor gene) sequences combined with agar overlay assays using indicator strains (e.g., Micrococcus luteus) are standard . Metatranscriptomics can identify active srt expression in complex samples, while MALDI-TOF MS detects mature streptin peptides .
Advanced: What strategies address conflicting data on streptin’s ecological role in bacterial competition?
Contradictory findings (e.g., streptin’s activity in vivo vs. in vitro) require in situ models like dual-species biofilms or animal infection studies . For instance, co-culture experiments with Streptococcus mutans and S. pyogenes quantify streptin-mediated inhibition under simulated host conditions . Metabolomic profiling of competition-derived metabolites further clarifies ecological dynamics .
Basic: What genetic markers distinguish streptin-producing S. pyogenes strains?
The streptin gene cluster (srt) includes a LanM dehydratase, ABC transporter, and immunity genes (e.g., srtI). PCR primers targeting srtA (e.g., 5′-ATGGCAGCTAAC-3′) and flanking transposase regions (e.g., Tn916-like elements) differentiate functional vs. disrupted loci . MLST typing links srt presence to specific clonal lineages (e.g., emm28) .
Advanced: How do regulatory networks coordinate streptin biosynthesis under stress conditions?
Quorum sensing (QS) via two-component systems (e.g., ScnR/ScnK in SA-FF22) activates streptin production during high cell density . RNA-seq of QS-deficient mutants identifies stress-responsive promoters (e.g., oxidative stress) that modulate srt expression . Electrophoretic mobility shift assays (EMSAs) validate transcription factor binding to srt promoters .
Basic: What bioinformatics tools predict streptin-like lantibiotics in unannotated genomes?
antiSMASH 6.0 with custom databases (e.g., BAGEL4) scans for LanB/LanM dehydratases and precursor peptides with conserved GG/S cleavage sites . Phylogenomic tools like PhyML align streptin homologs (e.g., salivaricin A) to infer evolutionary relationships .
Advanced: How does horizontal gene transfer (HGT) influence streptin dissemination in Streptococcus populations?
Comparative genomics of prophage-free regions (e.g., RD1/RD2 in MGAS6180) reveals HGT hotspots carrying srt . Conjugation assays with Tn916-marked donors quantify transfer efficiency, while CRISPR-Cas9 editing tests srt integration stability in recipient strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
